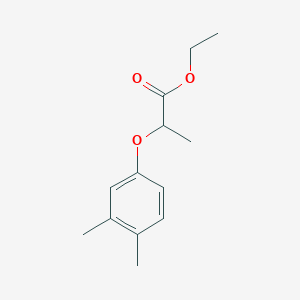

Ethyl 2-(3,4-dimethylphenoxy)propanoate

Description

Ethyl 2-(3,4-dimethylphenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring. This compound is structurally related to several agrochemicals, particularly herbicides, where the phenoxy-propanoate scaffold is a common pharmacophore.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-(3,4-dimethylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |

InChI Key |

XLOKDICDLAYRMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares ethyl 2-(3,4-dimethylphenoxy)propanoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs in Agrochemicals

a. Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)

- Structure: Features a benzoxazolyl-oxy substituent on the phenoxy group and a chlorine atom.

- Application : Post-emergent herbicide for grass control in broadleaf crops .

b. Quizalofop-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)

- Structure: Substituted with a quinoxaline ring and chlorine.

- Key Differences: The quinoxaline moiety introduces π-π stacking interactions, improving binding to target enzymes (ACCase inhibitors). The dimethylphenoxy variant lacks this aromatic extension, which may reduce target affinity .

c. Haloxyfop-ethoxyethyl (2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

- Structure : Contains a pyridine ring with trifluoromethyl and chlorine substituents, paired with an ethoxyethyl ester group.

- Key Differences : The trifluoromethyl group enhances lipid solubility and resistance to metabolic degradation. The ethoxyethyl ester may alter hydrolysis kinetics compared to the ethyl ester in the target compound .

Non-Agrochemical Analogs

a. Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Structure: Includes a cyano group and a methylphenyl substituent.

- Key Differences: The electron-withdrawing cyano group increases reactivity toward nucleophilic attack, making this compound more prone to hydrolysis than dimethylphenoxy derivatives. Applications include synthetic intermediates in organic chemistry .

b. Ethyl 2-(2-cyanophenyl)acetate

- Structure: Features a cyano group directly attached to the phenyl ring.

- Key Differences: The absence of a phenoxy-propanoate backbone limits its utility as a herbicide. However, the cyano group enhances polarity, improving solubility in polar solvents compared to dimethylphenoxy analogs .

c. Ethyl 3-(3,4-dimethoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

- Structure : Contains a dimethoxyphenyl group and a dioxoisoindolin moiety.

- The dioxoisoindolin group introduces steric hindrance, affecting synthetic accessibility and reactivity .

Physicochemical and Spectroscopic Comparison

| Compound | Substituents | Key Physicochemical Properties | NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Ethyl 2-(3,4-dimethylphenoxy)propanoate | 3,4-dimethylphenoxy | High lipophilicity (logP ~3.5 estimated) | Aromatic protons: δ 6.6–7.2; CH3: δ 1.2–2.3 |

| Fenoxaprop-ethyl | Benzoxazolyl-oxy, Cl | Moderate solubility in water | Benzoxazole protons: δ 7.8–8.2; Cl: δ N/A |

| Quizalofop-ethyl | Quinoxaline, Cl | Low water solubility | Quinoxaline protons: δ 8.5–9.0 |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | Cyano, 4-methylphenyl | Polar (logP ~2.0) | Cyano: δ 120–125 (13C); CH3: δ 2.4 |

| Ethyl 2-(2-cyanophenyl)acetate | Cyano on phenyl | Moderate polarity | Cyano: δ 120–125 (13C); ester CH3: δ 1.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.